Selective Inhibition Profile: T-Cell Protein Tyrosine Phosphatase (TC-PTP) vs. SHP-1
1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine exhibits a distinct and quantifiable selectivity profile within the protein tyrosine phosphatase (PTP) family. It demonstrates a 6.3-fold greater inhibitory potency against SHP-1 compared to TC-PTP. This is a meaningful differentiation, as SHP-1 and TC-PTP are highly homologous enzymes with overlapping substrate specificities, making selective inhibitors valuable tools for dissecting their individual roles in signaling pathways [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3,000 nM (SHP-1) [1] |
| Comparator Or Baseline | IC50 = 19,000 nM (TC-PTP) [1] |
| Quantified Difference | 6.3-fold greater potency for SHP-1 inhibition |
| Conditions | Enzymatic assay assessing inhibition of catalytic domain activity using pNPP substrate, 10-minute preincubation [1] |
Why This Matters
This selectivity profile defines the compound as a specific tool for SHP-1-focused research, distinguishing it from a non-selective PTP inhibitor.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440). Affinity Data for Tyrosine-protein phosphatases. Accessed April 22, 2026. View Source
